NUF1 protein
Description
Properties
CAS No. |
146706-20-9 |
|---|---|
Molecular Formula |
C11H11NO2S |
Synonyms |
NUF1 protein |
Origin of Product |
United States |
Genetic and Genomic Landscape of Nuf1/nupr1
Gene Locus and Genomic Organization
The human NUF1/NUPR1 gene is situated on the short arm of chromosome 16 at position 11.2 (16p11.2). nih.gov It is a protein-coding gene with a genomic structure that includes three exons. nih.govensembl.org The full-length complementary DNA (cDNA) has been sequenced, and all the intron-exon boundaries of the coding region have been identified. nih.gov
Table 1: Genomic and Location Details of the NUF1/NUPR1 Gene
| Feature | Information |
|---|---|
| Official Symbol | NUPR1 |
| Full Name | Nuclear protein 1, transcriptional regulator |
| Gene Locus | 16p11.2 |
| Exon Count | 3 |
| Chromosomal Location | Chromosome 16: 28,532,708-28,539,008 (reverse strand) |
This data is compiled from Ensembl and the National Center for Biotechnology Information (NCBI). nih.govensembl.org
Transcriptional Regulation of NUF1/NUPR1 Gene Expression
The expression of the NUF1/NUPR1 gene is a tightly controlled process, influenced by a variety of factors and conditions. This regulation occurs at the transcriptional level, involving specific DNA regions and the proteins that bind to them.
Promoter Elements and Cis-Regulatory Regions
The promoter region of a gene contains specific DNA sequences, known as promoter elements and cis-regulatory regions, that act as binding sites for transcription factors. These interactions are fundamental to initiating transcription. For the NUF1/NUPR1 gene, several such elements have been identified.
A bioinformatic analysis of the core promoter region of a related isoform, NUPR1L, revealed consensus cis-regulatory sites for several transcription factors, including E2F-1, C/EBPα, C/EBPβ, AP-1, GATA-1, NFκB, and ATF-1. nih.gov Additionally, two p53-binding sites were identified within this promoter region. nih.gov These sites are crucial for the p53-mediated activation of the gene. nih.gov
Transcriptional Activators and Repressors Modulating Expression
The expression of NUF1/NUPR1 is modulated by a balance of transcriptional activators and repressors. These proteins bind to the regulatory regions of the gene to either enhance or inhibit its transcription.
Transcriptional Activators:
p53: The tumor suppressor protein p53 can activate the promoter of the NUPR1L isoform in a dose-dependent manner. nih.gov
Thyroid Hormone T3/Thyroid Receptor: This complex positively regulates NUF1/NUPR1 expression by directly binding to a specific region of its promoter. nih.gov
ATF4: In response to various stressors, ATF4 induces NUF1/NUPR1, which in turn acts as a positive regulator of ATF4's transcriptional activation. nih.gov
TFE3: NUF1/NUPR1 can activate the transcription of TFE3, which is involved in autophagy. nih.govnih.gov
RELB: In pancreatic cancer cells, NUF1/NUPR1 binds to the RELB promoter, activating its transcription and leading to resistance against stress-induced cell death. uniprot.orgjensenlab.orgjensenlab.org
Transcriptional Repressors:
SETD4: This histone methyltransferase inhibits the development of prostate cancer by promoting the transcriptional repression of NUPR1. nih.gov
BCLAF1: Depletion of MED23 leads to the suppression of NUPR1 expression through its interaction with BCLAF1. nih.gov
Inducible Gene Expression Patterns (e.g., Stress-Induced Responses)
A hallmark of NUF1/NUPR1 is its rapid and significant upregulation in response to a wide array of cellular stressors. nih.govresearchgate.net This has led to its classification as a stress-response gene. nih.gov
Types of Stress that Induce NUF1/NUPR1 Expression:
External Stressors: These include environmental carcinogens, various chemicals, and radiation. nih.gov
Internal Stressors: This category encompasses endoplasmic reticulum (ER) stress, hypoxia (low oxygen), and oxidative stress. nih.govmdpi.com
Oncogenic Stress: The presence of certain cancer-causing mutations, such as KrasG12D, can induce the overexpression of NUF1/NUPR1. embopress.org
Other Stimuli: The expression of NUF1/NUPR1 can also be induced by DNA damage, nutrient deprivation, and certain medical drugs. nih.gov
The induction of NUF1/NUPR1 under these conditions is a critical component of the cell's machinery for coping with and surviving environmental changes and internal damage. jensenlab.org
mRNA Processing and Transcriptional Variants
Following transcription, the initial messenger RNA (pre-mRNA) transcript of the NUF1/NUPR1 gene undergoes processing to produce a mature mRNA molecule ready for translation into a protein. This processing can include alternative splicing, which allows for the generation of multiple protein isoforms from a single gene.
Alternative Splicing and Isoform Generation
Alternative splicing is a regulated process where particular exons of a gene may be included or excluded from the final mRNA. yourgenome.orglibretexts.org This mechanism contributes significantly to the diversity of proteins within an organism. libretexts.orgembopress.org
For the NUF1/NUPR1 gene, alternative splicing results in the production of different isoforms. genecards.org The primary, or canonical, sequence is designated as O60356-1. uniprot.org Another isoform, O60356-2, is also produced through this process. genecards.org Additionally, a related but distinct isoform known as NUPR1L has been identified and characterized. nih.gov While sharing homology with NUPR1, NUPR1L is encoded by a separate gene located on chromosome 7. nih.gov
Table 2: Known Isoforms of NUF1/NUPR1
| Isoform | UniProtKB/Swiss-Prot ID | Notes |
|---|---|---|
| Canonical Isoform | O60356-1 | Chosen as the standard sequence. |
| Isoform 2 | O60356-2 | Produced by alternative splicing. |
| NUPR1L | Not applicable | A functionally related isoform encoded by a different gene. |
Data sourced from UniProt and related research articles. nih.govuniprot.orggenecards.org
Regulation of mRNA Stability and Translation Efficiency
Beyond its established role as a transcriptional regulator, the Nuclear Protein 1, Transcriptional Regulator (NUF1/NUPR1) is increasingly recognized for its influence on post-transcriptional gene regulation. It plays a significant part in modulating the cellular translational machinery, particularly under conditions of cellular stress. This function is critical for orchestrating a cell's ability to adapt and survive by controlling which proteins are synthesized. Evidence also suggests an indirect role for NUPR1 in governing the stability of messenger RNA (mRNA), primarily through its association with dynamic cellular structures involved in RNA metabolism.
Modulation of Translation Efficiency
A primary mechanism by which NUPR1 regulates protein synthesis is through its interaction with key components of the translation initiation machinery, especially during the Integrated Stress Response (ISR). The ISR is a fundamental cellular pathway activated by various stressors, such as endoplasmic reticulum (ER) stress, which converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a general shutdown of protein synthesis, allowing the cell to conserve resources and initiate a coordinated stress response program.
Research has uncovered a novel role for NUPR1 in the resolution of the ER stress response. nih.gov Studies have demonstrated that NUPR1 directly interacts with eIF2α. nih.govbiorxiv.org This interaction is crucial for the efficient resolution of the stress response and the restoration of normal protein synthesis. nih.gov In pancreatic cells subjected to ER stress, the absence of NUPR1 leads to sustained phosphorylation of eIF2α and a significantly delayed recovery of protein translation after the stress has subsided. nih.govbiorxiv.org This indicates that NUPR1 is necessary for mediating a proper Unfolded Protein Response (UPR) and ensuring that the translational machinery is efficiently restarted once the stress is resolved. biorxiv.org
Bioinformatic analyses of NUPR1-interacting partners have strongly supported its role in translation by identifying a significant enrichment of proteins involved in translation initiation. nih.govbiorxiv.org This interaction network expands under stress conditions, highlighting NUPR1's dynamic role in remodeling the cell's translational landscape in response to environmental cues. biorxiv.org
| Cellular Condition | Total NUPR1-Interacting Proteins | Number of Proteins Involved in Translation Initiation | Statistical Significance (p-value) |
|---|---|---|---|
| Unstressed (Non-treated) | 142 | 22 | 4.14e-07 |
| Glucose-Starvation | Not specified | 73 | 5.19e-36 |
| TPS-Treated | Not specified | 45 | 4.76e-21 |
Influence on mRNA Stability
NUPR1's role in regulating mRNA stability appears to be more indirect and is closely linked to its function in the cellular stress response, particularly its involvement with stress granules (SGs). SGs are dense, non-membranous cytoplasmic aggregates of stalled translation pre-initiation complexes that form when cells are exposed to stress. They are dynamic structures that play a crucial role in cell survival by sequestering non-essential mRNAs, thereby protecting them from degradation and allowing for their rapid translation upon stress resolution.
Recent studies have identified NUPR1 as a component of SGs. nih.gov An analysis of the NUPR1 interactome revealed that it is highly enriched in proteins involved in RNA metabolism, splicing, and transport—many of which are known components of SGs. nih.gov A key SG-nucleating protein, G3BP1, has been confirmed to interact with NUPR1, and this interaction is enhanced under stress conditions. nih.gov The formation of these NUPR1-dependent SGs is critical for the development of certain cancers. nih.gov By participating in the formation of SGs, NUPR1 contributes to the sequestration and stabilization of specific mRNAs, preventing their decay and keeping them poised for future translation. This represents a significant layer of post-transcriptional control, allowing cells to fine-tune gene expression during and after a stress event. While NUPR1 is not known to bind mRNA directly, its interaction with core SG proteins and RNA-binding proteins positions it as a key regulator of mRNA fate under stress.
Compound and Gene Name Reference
| Name Mentioned | Full Name / Type |
| NUF1 / NUPR1 | Nuclear Protein 1, Transcriptional Regulator |
| eIF2α | Eukaryotic Initiation Factor 2 Alpha |
| G3BP1 | Ras GTPase-activating protein-binding protein 1 |
Protein Structure, Domains, and Post Translational Modifications
Primary Amino Acid Sequence and Domain Architecture
The primary structure of a protein refers to the linear sequence of amino acids from the amino-terminal (N) to the carboxyl-terminal (C) end. wikipedia.orgnews-medical.net This sequence dictates the protein's subsequent folding and function. khanacademy.org Sequence analysis of the NUF1 gene in yeast predicts a protein approximately 945 amino acids in length. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
Identification and Characterization of Coiled-Coil Domains (e.g., Yeast NUF1)
A prominent feature of the yeast NUF1 protein is a large central domain predicted to form a coiled-coil structure. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Coiled-coils are structural motifs formed by two or more alpha-helices that wrap around each other. uniprot.org These structures are typically built from repeating sequence elements, often heptad repeats, characterized by a specific pattern of hydrophobic and charged residues that facilitate the interwinding of helices. uniprot.org
In yeast NUF1, this central coiled-coil domain spans a significant portion of the protein, approximately 627 residues. nih.govsemanticscholar.orgresearchgate.net Predictions and studies indicate this region extends from around amino acid residues 164-791 or 165-791. semanticscholar.orgscite.ai Coiled-coil structures are found in various proteins involved in forming filamentous structures, such as myosins, nuclear lamins, and cytoplasmic intermediate filaments, suggesting a potential structural role for NUF1 within the nucleus. semanticscholar.org
Recognition of Other Predicted Structural Motifs and Regions
Beyond the prominent coiled-coil domain, sequence analysis and structural predictions can reveal other potential structural motifs and regions within the this compound. While the central region is largely dedicated to the coiled-coil, the amino-terminal and carboxy-terminal regions are described as nonhelical. nih.govsemanticscholar.orgresearchgate.net These regions may contain other motifs or have intrinsically disordered characteristics that contribute to protein flexibility or interactions. basicmedicalkey.com Although specific detailed motifs in these nonhelical regions of NUF1 are not extensively described in the provided search results, the presence of distinct terminal regions suggests potential roles in protein-protein interactions, localization, or regulation.
Post-Translational Modifications and Their Functional Implications
Post-translational modifications (PTMs) are covalent changes to proteins after biosynthesis, significantly expanding their functional diversity by altering their activity, localization, interactions, and stability. thermofisher.comwikipedia.orgaptamergroup.com Common PTMs include phosphorylation, acetylation, glycosylation, and ubiquitination. thermofisher.comwikipedia.orgaptamergroup.com
While comprehensive data on NUF1 PTMs is limited in the provided results, some information regarding potential phosphorylation and acetylation is available, particularly in the context of yeast proteins and nuclear functions.
Phosphorylation Events and Signaling Pathways
Phosphorylation, the addition of a phosphate (B84403) group, is a crucial PTM involved in regulating protein activity and participating in signaling pathways. thermofisher.comwikipedia.org It often occurs on serine, threonine, and tyrosine residues. wikipedia.org While direct experimental evidence detailing specific phosphorylation sites and their functional implications on NUF1 is not extensively covered in the search results, the UniProt entry for a related yeast nuclear rim protein 1 (NUR1), which may share some functional or structural characteristics with NUF1, lists predicted phosphoserine sites. uniprot.org This suggests that phosphorylation could potentially play a regulatory role for NUF1 as well, influencing its interactions or localization within the nucleus, similar to how phosphorylation affects other nuclear proteins involved in DNA damage response and telomere maintenance. uniprot.org
Acetylation (e.g., Histone H4 Lys-16 Acetylation Inhibition)
Acetylation involves the addition of an acetyl group, commonly to lysine (B10760008) residues or the N-terminus of proteins. wikipedia.orgnih.govcreative-proteomics.comwikipedia.org This modification can impact protein function through various mechanisms, including regulating stability, enzymatic activity, subcellular localization, and interactions with other molecules like DNA and proteins. wikipedia.orgnih.govcreative-proteomics.comfrontiersin.org
While the provided search results mention protein acetylation generally and its roles in nuclear processes and gene expression, a direct link between this compound and the specific example of Histone H4 Lys-16 acetylation inhibition is not established within these results. wikipedia.orgnih.govcreative-proteomics.comwikipedia.orgfrontiersin.orgresearch-solution.com However, given that NUF1 is a nuclear protein and potentially involved in nuclear structure or function, it is plausible that it could be subject to acetylation or indirectly influence acetylation processes within the nucleus. Further research would be needed to confirm specific acetylation sites on NUF1 and their functional consequences, including any potential link to histone acetylation.
Ubiquitination and Proteasomal Degradation Pathways
Protein degradation in eukaryotic cells is primarily mediated by two major pathways: the ubiquitin-proteasome system (UPS) and lysosomal proteolysis. nih.gov The UPS is a highly selective process where proteins are marked for degradation by the covalent attachment of ubiquitin, a small regulatory protein. yeastgenome.orgnih.gov This ubiquitination process typically involves a cascade of enzymes (E1, E2, and E3), leading to the formation of polyubiquitin (B1169507) chains on the target protein. yeastgenome.orgnih.govnih.gov These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. yeastgenome.orgnih.gov
While NUF1 is mentioned in studies related to protein degradation and ubiquitination in yeast dntb.gov.uamicrobialcell.com, specific detailed research outlining the precise ubiquitination and proteasomal degradation pathway of NUF1 itself is not extensively documented in the provided search results. NUF1 has been listed alongside other proteins in the context of degradation via the ubiquitin-26S proteasome system and vacuolar degradation in yeast, suggesting it may be subject to these processes. dntb.gov.ua Additionally, broader studies in yeast have linked protein ubiquitination to altered intron retention levels during aging, highlighting the interconnectedness of cellular processes that could potentially impact proteins like NUF1. microbialcell.com
Other Identified Modifications and their Regulatory Roles
Phosphorylation is a significant identified post-translational modification of the yeast this compound (Spc110p). Research has demonstrated that Spc110p undergoes differential phosphorylation on serine or threonine residues. nih.gov The phosphorylation status of Spc110p is not static but varies throughout the cell cycle. nih.gov Specifically, the phosphorylated form of Spc110p becomes apparent as yeast cells progress from S-phase and its presence coincides with the formation of preanaphase mitotic spindles. nih.gov This cell cycle-dependent phosphorylation suggests an important regulatory role for this modification. It is hypothesized that phosphorylation of Spc110p could be a crucial event for the SPB to acquire the competence necessary to organize a mitotic spindle. nih.gov
While other PTMs such as SUMOylation, methylation, and acetylation are known to occur on various nuclear proteins in yeast and play diverse regulatory roles microbialcell.comresearchgate.net, specific evidence detailing these modifications on NUF1 was not found in the provided search results. SUMOylation, for instance, is prevalent on nuclear proteins and influences processes like transcriptional regulation and nucleolar dynamics microbialcell.comresearchgate.net, and NFI1 (Siz2) acts as an E3 SUMO ligase in yeast uniprot.org, but a direct link to NUF1 modification by SUMO was not established in the search results.
Protein Information Summary
| Protein Name | Organism | UniProt ID | Molecular Weight (kDa) | Length (Amino Acids) |
| NUF1 (Spc110) | Saccharomyces cerevisiae | P32380 | ~110 | 944-945 |
Note: PubChem CIDs are typically used for small chemical molecules, not proteins. UniProt IDs are the standard identifiers for proteins, providing comprehensive sequence and functional information.
Compound and Protein Identifiers
| Name | Type | Identifier |
| This compound (Spc110) | Protein | P32380 |
Cellular Localization and Subcellular Dynamics
Nuclear Localization Signals and Mechanisms of Nuclear Import
While NUF1 is consistently localized to the nucleus in yeast semanticscholar.orgnih.govnih.govresearchgate.netsciencegate.app, detailed information regarding its specific Nuclear Localization Signal (NLS) sequence and the precise mechanisms of its nuclear import are not extensively described in the provided search results. Nuclear localization signals are typically short sequences of positively charged amino acids that facilitate protein import into the nucleus, often mediated by importin proteins. wikipedia.orginnoprot.com Although one study mentions that nuclear import of a reporter protein bearing an NLS was not affected in the context of NUF1 research researchgate.net, this does not elucidate NUF1's own import pathway. Research on other nuclear proteins, such as NUAK1, has identified bipartite NLS sequences and involvement of importin-beta members in nuclear import nih.gov, illustrating the typical mechanisms, but these findings are not directly transferable to NUF1 without specific experimental evidence.
Intra-nuclear Distribution and Spatial Organization
Within the yeast nucleus, NUF1 protein exhibits a characteristic distribution pattern, localizing to small granular patches. semanticscholar.orgnih.govnih.govresearchgate.netsciencegate.app This granular staining is observed in cells regardless of their stage in the cell cycle. semanticscholar.orgnih.govnih.govresearchgate.net This specific spatial organization within the nucleus suggests that NUF1 may be concentrated in particular nuclear domains or structures.
Dynamic Relocation and Trafficking in Response to Cellular Stimuli
The dynamic behavior of NUF1 and its homologs highlights their responsiveness to cellular cues, particularly during the cell cycle. In Drosophila, the Nuf protein displays cell cycle-regulated localization, concentrating at the centrosomes during prophase and dispersing into the cytoplasm during other phases of the nuclear cycle. molbiolcell.orgsdbonline.orgresearchgate.netbiologists.com This dynamic relocation is dependent on microtubules and motor proteins. molbiolcell.org Furthermore, the phosphorylation state of Drosophila Nuf, mediated by Polo kinase, plays a critical role in its localization dynamics. molbiolcell.org Maximal phosphorylation correlates with the dispersal of Nuf from the centrosome during prophase, and inhibiting Polo kinase activity leads to Nuf under-phosphorylation and prolonged association with the centrosome. molbiolcell.org Ectopic activation of Cdk1 also induces immediate dispersal of Drosophila Nuf from the centrosome. molbiolcell.org These findings underscore that the subcellular localization of NUF1 family proteins can be dynamically regulated in response to cell cycle progression and potentially other cellular stimuli, often involving kinase-mediated phosphorylation.
Molecular and Cellular Functions
Role in Cellular Homeostasis and Stress Response Pathways
NUF1 is a key player in the cellular response to stress, contributing to the maintenance of cellular homeostasis under challenging conditions. uniprot.orgnih.gov Its expression is rapidly stimulated by various stressors, leading to its classification as a stress-response gene. nih.gov
Conversion of Stress Signals into Gene Expression Programs
NUF1 functions as a transcription regulator that translates stress signals from the microenvironment into a specific gene expression profile. uniprot.org This transcriptional reprogramming equips cells with enhanced resistance to the inducing stress. uniprot.org For instance, NUPR1 expression can be induced by activating transcription factor 4 (ATF4) in response to various stresses. nih.gov NUF1 expression is associated with enhanced transcriptional activation of downstream genes in the ATF4 pathway, suggesting a positive feedback mechanism where NUF1 promotes the transcription of stress-regulated genes via ATF4. nih.gov
Contribution to Cellular Resistance to Environmental and Genotoxic Stress
NUF1 contributes to cellular resistance against both environmental and genotoxic stress. uniprot.orgnih.gov It protects cells from genotoxic stress induced by agents such as doxorubicin (B1662922). uniprot.orguniprot.org This protective effect involves the formation of a complex with TP53 and EP300, which binds to the CDKN1A promoter, leading to the transcriptional induction of CDKN1A. uniprot.orguniprot.org NUF1 also participates in DNA repair processes following genotoxic insults like gamma-irradiation by facilitating the access of transcription machinery through interaction with MSL1, which inhibits histone H4 Lys-16 acetylation (H4K16ac). uniprot.orguniprot.org Furthermore, NUF1 protects pancreatic cancer cells from stress-induced cell death by binding to the RELB promoter and activating its transcription, which subsequently leads to IER3 transactivation. uniprot.orguniprot.org NUPR1 has also been found to interact with eIF2α and is required for the resolution of the endoplasmic reticulum (ER) stress response. nih.govbiorxiv.org Loss of NUPR1 in cells results in maintained eIF2α phosphorylation and slower post-stress protein synthesis recovery. nih.govbiorxiv.org
Regulation of Cell Cycle Progression
NUF1 is involved in the regulation of cell cycle progression. uniprot.orgnih.govnih.govuniprot.org Its localization within the nucleus is present in cells at all stages of the cell cycle in yeast. nih.govsemanticscholar.org In yeast, the NUF1 transcript is cell cycle regulated. nih.govresearchgate.net
Control of Cell Cycle Regulatory Gene Expression (e.g., CDKN1A, CDKN1B)
NUF1 influences cell cycle progression, partly through its control over the expression of cell cycle regulatory genes like CDKN1A and CDKN1B. uniprot.orguniprot.org NUF1, in complex with TP53 and EP300, binds to the CDKN1A promoter, leading to the transcriptional induction of CDKN1A, a cyclin-dependent kinase inhibitor. uniprot.orguniprot.org NUF1 also positively regulates cell cycle progression through interaction with COPS5, which induces the cytoplasmic translocation and subsequent degradation of CDKN1B (p27Kip1), another cyclin-dependent kinase inhibitor. uniprot.orguniprot.orgmdpi.comwikipedia.org Conversely, NUF1 can negatively regulate beta cell proliferation by suppressing the promoter activities of cell-cycle regulatory genes. uniprot.org
Interplay with Cell Cycle Checkpoints and Transitions
NUF1 interacts with components involved in cell cycle checkpoints and transitions. In yeast, NUF1 (SPC110) is a component of the spindle pole body and plays a role in kinetochore functions and the spindle checkpoint by binding with KNTC2. yeastgenome.orgresearchgate.net This suggests a role in ensuring proper chromosome segregation during mitosis. NUF1's influence on CDKN1A and CDKN1B levels also highlights its impact on transitions, particularly the G1 to S phase transition, which is regulated by the activity of cyclin-dependent kinases and their inhibitors like CDKN1A and CDKN1B. wikipedia.orgatlasgeneticsoncology.orgactivemotif.comebi.ac.uk
Modulation of Programmed Cell Death (Apoptosis)
NUF1 plays a role in modulating programmed cell death or apoptosis. uniprot.orgnih.govnih.govuniprot.org It has been shown to negatively regulate apoptosis through interaction with PTMA. uniprot.orguniprot.org NUF1 also inhibits autophagy-induced apoptosis in cardiac cells by interacting with FOXO3, leading to the cytoplasmic translocation of FOXO3 and preventing its association with the pro-autophagic BNIP3 promoter. uniprot.orguniprot.org While some studies suggest NUF1 negatively regulates programmed cell death, others indicate it can facilitate apoptosis after DNA damage induced by agents like adriamycin, potentially through the transactivation of TP53. uniprot.orguniprot.org NUF1 is also involved in regulating methamphetamine-induced apoptosis and autophagy via the DDIT3-mediated endoplasmic reticulum stress pathway. uniprot.orguniprot.org
Data Table
| Interaction/Process | Interacting Partner(s) | Effect on Process | Organism/Cell Type | Source |
| Transcriptional induction of CDKN1A | TP53, EP300 | Promotes CDKN1A expression, enhances stress resistance | Human, Mouse | uniprot.orguniprot.org |
| Degradation of CDKN1B | COPS5 | Promotes CDKN1B cytoplasmic translocation/degradation | Human, Mouse | uniprot.orguniprot.org |
| Resistance to stress-induced cell death | RELB | Activates RELB transcription | Pancreatic cancer cells | uniprot.orguniprot.org |
| Negative regulation of apoptosis | PTMA | Inhibits apoptosis | Human, Mouse | uniprot.orguniprot.org |
| Inhibition of autophagy-induced apoptosis | FOXO3 | Induces FOXO3 cytoplasmic translocation | Cardiac cells | uniprot.orguniprot.org |
| DNA repair following gamma-irradiation | MSL1 | Facilitates transcription machinery access | Human, Mouse | uniprot.orguniprot.org |
| Resolution of ER stress response | eIF2α | Promotes efficient PERK branch activity | Pancreatic tissue, PANC-1 cells | nih.govbiorxiv.org |
| Regulation of methamphetamine-induced apoptosis/autophagy | DDIT3 | Involved in ER stress pathway | Human, Mouse | uniprot.orguniprot.org |
| Kinetochore function and spindle checkpoint | KNTC2 | Role in kinetochore function and spindle checkpoint | Yeast | researchgate.net |
Mechanisms of Pro-apoptotic and Anti-apoptotic Regulation
Autophagy Pathway Regulation
NUF1 plays a role in regulating the autophagy pathway, a cellular process involving the degradation and recycling of cellular components. uniprot.orguniprot.orgnih.govijbs.comfrontiersin.orgmicrobialcell.com Its involvement in autophagy regulation can impact cell survival, particularly in the context of stress. uniprot.orguniprot.orgnih.gov
NUF1 has been shown to inhibit autophagy-induced apoptosis, particularly in cardiac cells. uniprot.orguniprot.org This is mediated, in part, through its interaction with FOXO3. uniprot.orguniprot.org NUF1 interaction with FOXO3 induces the cytoplasmic translocation of FOXO3, thereby preventing FOXO3's association with the promoter of the pro-autophagic protein BNIP3. uniprot.orguniprot.org This mechanism suggests a role for NUF1 in preventing excessive autophagy that could lead to cell death.
NUF1 also engages in cross-talk with the endoplasmic reticulum (ER) stress response, a pathway activated by the accumulation of unfolded proteins in the ER. uniprot.orguniprot.orgnih.govnih.govnih.govuniprot.org It is reported to regulate methamphetamine-induced apoptosis and autophagy through the DDIT3-mediated ER stress pathway. uniprot.org DDIT3, also known as CHOP, is a key transcription factor induced during ER stress that can promote apoptosis. nih.govnih.govuniprot.org This indicates that NUF1 can influence cell fate decisions by modulating the interplay between ER stress and autophagy.
Inhibition of Autophagy-Induced Apoptosis (e.g., through FOXO3 and BNIP3)
DNA Damage Response and Repair Mechanisms
NUF1 participates in the DNA damage response (DDR) and repair mechanisms, critical processes for maintaining genomic integrity. uniprot.orguniprot.orgmdpi.comfrontiersin.orgunmc.edu
NUF1 contributes to DNA repair following genotoxic insults, such as gamma-irradiation. uniprot.org It facilitates the accessibility of DNA for the transcriptional and repair machinery. uniprot.org This is achieved through interaction with MSL1, a component of a histone acetyltransferase complex, leading to the inhibition of histone H4 lysine (B10760008) 16 acetylation (H4K16ac). uniprot.org This modulation of chromatin structure by NUF1 appears to be important for efficient DNA repair processes.
Association with DNA Repair Proteins (e.g., MSL1)
NUF1 protein is involved in DNA repair processes, including those following gamma-irradiation. uniprot.org It participates by facilitating DNA access for the transcription machinery through interaction with MSL1. uniprot.org This interaction leads to the inhibition of histone H4 Lys-16 acetylation (H4K16ac). uniprot.org MSL1 (Male-Specific Lethal 1) is a histone acetyltransferase-associated protein known to be involved in the dosage compensation complex (DCC). nih.govnih.gov
Research indicates that both NUF1 and MSL1 proteins are recruited to the nucleus in response to DNA damage, forming a complex that is essential for cell survival following damage induced by agents like cisplatin (B142131). nih.govnih.gov Studies investigating the interaction between NUF1 and MSL1, and their binding affinities to DNA, have utilized spectroscopic and biophysical methods. nih.govnih.gov MSL1 binds to NUF1 with a moderate affinity (2.8 µM) in an entropically-driven process. nih.govnih.gov While MSL1 does not bind to non-damaged DNA, it binds to chemically-damaged DNA with a moderate affinity (1.2 µM) in an entropically-driven process. nih.govnih.gov this compound exhibits a slightly larger affinity (0.4 µM) for chemically-damaged DNA, but this binding is an enthalpically-driven process. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies have shown that NUF1 displays different interacting regions in the complexes formed with NUF1 or DNA, and these regions remain disordered ("fuzzy"). nih.govnih.gov
Data on Binding Affinities:
| Interaction | Binding Affinity (µM) | Thermodynamic Process |
| MSL1 and NUF1 | 2.8 | Entropically-driven |
| MSL1 and chemically-damaged DNA | 1.2 | Entropically-driven |
| NUF1 and chemically-damaged DNA | 0.4 | Enthalpically-driven |
These findings suggest a stochastic description of the functionality of NUF1 and its interacting partners. nih.govnih.gov The NUF1/MSL1 interaction is primarily localized to the nucleus, suggesting their recruitment near or at the DNA-damaged site, implicating them in DNA repair activity. nih.gov While the NUF1 + MSL1 complex did not extensively co-localize with γ-H2AX staining (a marker for DNA double-strand breaks) in cisplatin-treated cells, their involvement in DNA repair following irradiation-induced DNA damage has been indicated by clonogenic survival assays. nih.gov
Response to Specific DNA Damaging Agents (e.g., Doxorubicin, Gamma-irradiation)
This compound plays a protective role against genotoxic stress induced by agents such as doxorubicin and gamma-irradiation. uniprot.org It helps control cell cycle progression and protects cells from doxorubicin-induced genotoxic stress through complex formation with TP53 and EP300. uniprot.org This complex binds to the CDKN1A promoter, leading to the transcriptional induction of CDKN1A. uniprot.org
Ionizing radiation and doxorubicin are known to cause oxidative damage and double-strand breaks in DNA. nih.gov These types of damage are highly toxic and can trigger cell cycle arrest, DNA repair, and apoptosis. nih.gov While both gamma-irradiation and doxorubicin can induce cell cycle arrest, particularly in the G2/M phase, studies in normal human cells have shown that they can alter the expression of genes involved in cell cycle arrest via different pathways, with no common genes altered in expression by both agents in one study. nih.gov Doxorubicin-induced DNA damage has also been shown to cause extensive ubiquitination of ribosomal proteins, associated with a decrease in protein translation. nih.gov
NUF1's participation in DNA repair following gamma-irradiation involves facilitating DNA access for the transcription machinery through interaction with MSL1 and subsequent inhibition of histone H4K16ac. uniprot.org NUF1 also inhibits cell growth and facilitates programmed cell death by apoptosis after adriamycin-induced DNA damage through transactivation of TP53. uniprot.org
Transcriptional Co-regulation and Gene Expression Modulation
NUF1 functions as a transcription regulator, converting stress signals into a gene expression program that enhances cellular resistance. uniprot.org It participates in the regulation of various processes, including those involving transcriptional co-regulation and modulation of gene expression. uniprot.org
Co-activator Functions (e.g., with PAX2, EP300)
NUF1 acts as a coactivator for the PAX2 transcription factor activity. uniprot.org It achieves this by recruiting EP300 to increase PAX2 transcriptional activity and by binding PAXIP1 to suppress PAXIP1-induced inhibition on PAX2. uniprot.org EP300 (E1A Binding Protein P300) is a transcriptional co-activator protein with histone acetyltransferase activity that regulates transcription via chromatin remodeling and is important in cell proliferation and differentiation. genecards.orgnih.govwikipedia.orguniprot.org The interaction between NUF1 and EP300 enhances the effect of EP300 on PAX2 transcription factor activity. uniprot.org
Regulation of Specific Gene Promoters (e.g., RELB, MYOG)
NUF1 is involved in the regulation of specific gene promoters. It protects pancreatic cancer cells from stress-induced cell death by binding to the RELB promoter and activating its transcription, which leads to IER3 transactivation. uniprot.org
NUF1 also coordinates the association of MYOD1, EP300, and DDX5 to the MYOG promoter through its interaction with EP300. uniprot.org This coordination leads to the inhibition of cell-cycle progression and the promotion of myogenic differentiation. uniprot.org MYOG (Myogenin) is a muscle-specific transcription factor that orchestrates myogenesis, particularly mediating terminal differentiation. nih.govnih.govsdbonline.org Promoter regions are DNA sequences where transcription is initiated and control the binding of RNA polymerase and transcription factors. youtube.comaddgene.org
Influence on Myogenic Differentiation
NUF1 plays a role in influencing myogenic differentiation. uniprot.org By coordinating the association of MYOD1, EP300, and DDX5 to the MYOG promoter, NUF1 contributes to the inhibition of cell-cycle progression and the promotion of myogenic differentiation. uniprot.org Myogenic regulatory factors, including Myogenin and MyoD, are involved in muscle cell proliferation and differentiation, promoting the synthesis of muscle cells by differentiating myoblasts into myotubes. mdpi.com Myogenin is considered an important regulator of skeletal muscle cell differentiation. nih.gov
Regulatory Role in Beta Cell Proliferation and Ovarian Maturation (e.g., LHB expression)
NUF1 is reported to negatively regulate beta cell proliferation by inhibiting the expression of cell-cycle regulatory genes through the suppression of their promoter activities. uniprot.org It is also required for LHB expression and ovarian maturation. uniprot.org While specific details on NUF1's direct mechanism in ovarian maturation and LHB expression are limited in the provided search results, its general role as a transcriptional regulator suggests involvement in the gene expression programs governing these processes. uniprot.org Beta cell proliferation and maturation are crucial for establishing and maintaining functional beta cell mass, which is essential for glucose homeostasis. frontiersin.orgunil.ch
Contribution to Nuclear Architecture and Structural Integrity (e.g., Yeast Nucleoskeleton Component)
The identification of NUF1 as a potential component of the yeast nucleoskeleton stemmed from investigations aimed at identifying structural elements within the yeast nucleus. nih.govscite.aisemanticscholar.orgnih.gov Subcellular fractions of yeast nuclei were utilized to generate antibodies, leading to the isolation and characterization of the gene encoding NUF1. nih.govsemanticscholar.orgnih.gov
Detailed research findings highlight several key characteristics of the this compound and its association with the nuclear structure:
Molecular Mass and Localization: The this compound has a molecular mass of 110 kDa. nih.govsemanticscholar.orgnih.gov It localizes to the yeast nucleus, appearing in small granular patches. nih.govsemanticscholar.orgnih.gov Intranuclear staining of NUF1 is observed throughout all stages of the cell cycle, suggesting a consistent presence within the nucleus. nih.govsemanticscholar.orgnih.gov
Tight Nuclear Association: NUF1 demonstrates a strong association with the yeast nucleus. nih.govsemanticscholar.orgnih.gov Experiments involving extraction of nuclei with nonionic detergent or salt, as well as treatment with RNAse and DNAse, failed to remove the this compound, indicating its tight integration within the nuclear structure and independence from membrane integrity or chromatin for this association. nih.govsemanticscholar.orgnih.gov Extraction with 10 mM lithium diiodosalicylate, which removes histones, also did not remove NUF1 from the nucleus. semanticscholar.org
Protein Structure: Sequence analysis of the NUF1 gene predicts a protein comprising 945 amino acids. nih.govsemanticscholar.orgnih.gov The protein contains three distinct domains: a large central domain of 627 residues predicted to form a coiled-coil structure, flanked by nonhelical amino-terminal and carboxy-terminal regions. nih.govsemanticscholar.orgnih.gov The predicted coiled-coil structure shows similarities to other coiled-coil proteins found in cytoplasmic and nuclear skeletons, such as intermediate filaments, lamins, and myosins, supporting the hypothesis of NUF1 being part of a filamentous nucleoskeleton. scite.aisemanticscholar.org
Essential for Cell Growth: Disruption of the NUF1 gene is detrimental to yeast cell growth, indicating that the protein is essential for viability. nih.govsemanticscholar.orgnih.gov This underscores the critical functional role of NUF1 within the yeast nucleus.
Key Research Findings on this compound in Yeast Nucleus
| Characteristic | Observation | Source |
| Molecular Mass | 110 kDa | nih.govsemanticscholar.orgnih.gov |
| Localization | Yeast nucleus, small granular patches | nih.govsemanticscholar.orgnih.gov |
| Cell Cycle Presence | Intranuclear staining in all cell cycle stages | nih.govsemanticscholar.orgnih.gov |
| Nuclear Association | Tightly associated; resistant to detergent, salt, RNAse, DNAse extraction | nih.govsemanticscholar.orgnih.gov |
| Protein Length | 945 amino acids | nih.govsemanticscholar.orgnih.gov |
| Structural Domains | Central coiled-coil domain (627 residues), flanked by nonhelical regions | nih.govsemanticscholar.orgnih.gov |
| Essentiality for Cell Growth | Disruption of gene is necessary for yeast cell growth | nih.govsemanticscholar.orgnih.gov |
Protein Protein and Protein Nucleic Acid Interaction Networks
Identification of Direct Interaction Partners via High-Throughput Methodologies
High-throughput methodologies have facilitated the identification of numerous direct interaction partners of NUF1 protein, revealing its involvement in key cellular pathways. uniprot.org These interactions are often context-dependent and can be influenced by cellular stress. uniprot.org
Key Transcription Factors (e.g., TP53, EP300, RELB, FOXO3, PAX2, MYOD1)
NUF1 interacts with several key transcription factors, modulating their activity and downstream gene expression. It forms a complex with TP53 and EP300, which binds to the CDKN1A promoter, leading to the transcriptional induction of CDKN1A. uniprot.org This complex formation is involved in controlling cell cycle progression and protecting cells from genotoxic stress. uniprot.org NUF1 also interacts with EP300, and this interaction enhances PAX2 transcription factor activity, partly by recruiting EP300 to the PAX2 promoter. uniprot.org Furthermore, NUF1 binds to PAXIP1, suppressing PAXIP1-induced inhibition on PAX2. uniprot.org
NUF1 protects pancreatic cancer cells from stress-induced cell death by binding to the RELB promoter and activating its transcription, which leads to IER3 transactivation. uniprot.org NUF1 also interacts with FOXO3, and this interaction inhibits autophagy-induced apoptosis in cardiac cells by inducing cytoplasmic translocation of FOXO3, thereby preventing FOXO3 association with the pro-autophagic BNIP3 promoter. uniprot.org NUF1 coordinates the association of MYOD1, EP300, and DDX5 to the MYOG promoter, which inhibits cell-cycle progression and promotes myogenic differentiation. uniprot.org
Here is a table summarizing the interactions with key transcription factors:
| Interacting Protein | Effect of Interaction with NUF1 | Biological Process Involved |
| TP53 | Forms complex, induces CDKN1A transcription | Cell cycle control, Stress response, Apoptosis uniprot.org |
| EP300 | Enhances PAX2 activity, Recruits to PAX2 promoter, Coordinates with MYOD1 and DDX5 on MYOG promoter uniprot.org | Transcription regulation, Myogenic differentiation uniprot.org |
| RELB | Binds RELB promoter, activates transcription | Stress-induced cell death protection uniprot.org |
| FOXO3 | Interacts, induces cytoplasmic translocation, prevents BNIP3 promoter association uniprot.org | Autophagy-induced apoptosis inhibition uniprot.org |
| PAX2 | Coactivator, enhances activity by recruiting EP300, suppresses PAXIP1 inhibition uniprot.org | Transcription factor activity uniprot.org |
| MYOD1 | Coordinates association with EP300 and DDX5 on MYOG promoter uniprot.org | Myogenic differentiation, Cell cycle inhibition uniprot.org |
Cell Cycle Regulators (e.g., CDKN1B, COPS5)
NUF1 plays a role in regulating the cell cycle through interactions with key cell cycle regulators. It positively regulates cell cycle progression through interaction with COPS5, which induces cytoplasmic translocation and subsequent degradation of CDKN1B. uniprot.org
Here is a table summarizing the interactions with cell cycle regulators:
| Interacting Protein | Effect of Interaction with NUF1 | Biological Process Involved |
| CDKN1B | Interaction with COPS5 leads to cytoplasmic translocation and degradation uniprot.org | Cell cycle progression uniprot.org |
| COPS5 | Interacts, induces cytoplasmic translocation of CDKN1B uniprot.org | Cell cycle progression uniprot.org |
Chromatin Modifiers and DNA Repair Proteins (e.g., MSL1)
NUF1 participates in DNA repair processes, partly through its interaction with chromatin modifiers like MSL1. NUF1 directly interacts with MSL1, a component of the histone acetyltransferase complex. uniprot.org This interaction is involved in DNA repair following gamma-irradiation by facilitating DNA access of the transcription machinery and inhibiting histone H4 Lys-16 acetylation (H4K16ac). uniprot.org Both NUPR1 and MSL1 proteins are recruited to the nucleus and form a complex in response to DNA damage, which is essential for cell survival against cisplatin (B142131) damage. nih.govnih.gov MSL1 binds to NUPR1 with a moderate affinity of approximately 2.8 µM in an entropically-driven process. nih.govnih.gov
Here is a table summarizing the interactions with chromatin modifiers and DNA repair proteins:
| Interacting Protein | Effect of Interaction with NUF1 | Biological Process Involved |
| MSL1 | Directly interacts, facilitates DNA access for transcription machinery, inhibits H4K16ac, forms complex in response to DNA damage uniprot.orgnih.govnih.gov | DNA repair uniprot.orgnih.govnih.gov |
Apoptosis and Autophagy Pathway Components (e.g., PTMA, BNIP3)
NUF1 is involved in regulating apoptosis and autophagy through interactions with components of these pathways. It negatively regulates apoptosis through interaction with PTMA. uniprot.org As mentioned earlier, NUF1 inhibits autophagy-induced apoptosis by interacting with FOXO3, which prevents FOXO3 from activating the BNIP3 promoter. uniprot.org
Here is a table summarizing the interactions with apoptosis and autophagy components:
| Interacting Protein | Effect of Interaction with NUF1 | Biological Process Involved |
| PTMA | Interacts, negatively regulates apoptosis uniprot.org | Apoptosis uniprot.org |
| BNIP3 | NUF1 interaction with FOXO3 prevents FOXO3 association with BNIP3 promoter uniprot.org | Autophagy-induced apoptosis inhibition uniprot.org |
Functional Consequences of Protein Complex Formation
The formation of protein complexes involving NUF1 leads to various functional consequences that impact cellular fate and behavior. These consequences include the regulation of gene transcription, modulation of cell cycle progression, facilitation of DNA repair, and control over apoptotic and autophagic processes. uniprot.org For instance, the complex formation with TP53 and EP300 directly influences the transcription of CDKN1A, a key cell cycle inhibitor. uniprot.org The interaction with COPS5 leads to the degradation of CDKN1B, promoting cell cycle entry. uniprot.org The association with MSL1 is critical for the cellular response to DNA damage. nih.govnih.gov The interaction with FOXO3 directly impacts the signaling cascade that regulates autophagy-induced apoptosis. uniprot.org These examples highlight how NUF1 acts as a central hub, integrating signals and coordinating the activity of its binding partners to orchestrate specific cellular outcomes.
Dynamic Nature and Context-Dependency of Interaction Networks
The interaction network of this compound is not static but dynamic and context-dependent. For example, the interaction between NUF1 and TP53 is stress-dependent. uniprot.org This suggests that the cellular environment and specific stimuli can influence which proteins NUF1 interacts with and the downstream effects of these interactions. The intrinsically disordered nature of NUF1 may contribute to its ability to interact with multiple partners in a flexible and regulated manner. nih.govnih.govnih.gov The binding regions of NUPR1 can change depending on whether it is in a binary complex with a protein like MSL1 or a ternary complex involving DNA, suggesting a fine modulation of its interactions with different biomolecular partners. nih.gov This dynamic nature allows NUF1 to participate in a wide array of cellular processes and respond effectively to changing cellular conditions.
Systems-Level Analysis of Protein Interactome Topology and Hub Proteins
NUF1/SPC110 is an essential coiled-coil protein localized within the nucleus and is a core component of the Saccharomyces cerevisiae SPB. yeastgenome.orguniprot.orgnih.govnih.gov It functions as a key structural element, spanning the central and inner plaques of this multi-layered organelle. uniprot.orgnih.govyeastgenome.org Its architecture includes a large central coiled-coil domain flanked by non-helical N-terminal and C-terminal regions. yeastgenome.orgnih.govnih.gov The coiled-coil domain facilitates homodimerization, contributing to the protein's role as a spacer within the SPB structure. yeastgenome.org
Within the SPB protein interaction network, NUF1/SPC110 acts as a critical node, interacting with multiple other essential SPB components. Its N-terminus faces the inner plaque and is crucial for binding to and activating the gamma-tubulin small complex (γ-TuSC), which is composed of Tub4p (gamma-tubulin), Spc97p, and Spc98p. yeastgenome.orgnih.govmdpi.comnih.govresearchgate.net This interaction is vital for the nucleation of nuclear microtubules. yeastgenome.orgmdpi.com Specifically, the N-terminus of Spc110p interacts robustly with Spc98p, an interaction shown to be a critical component of the linkage between Spc110p and the Tub4p complex. nih.govyeastgenome.orgmdpi.com The interaction with Spc97p appears to be dependent on Spc98p. nih.govyeastgenome.org
The C-terminus of NUF1/SPC110 is localized to the central plaque of the SPB and is involved in anchoring the protein to the SPB structure through interactions with other proteins, including Spc42p, Spc29p, and calmodulin (Cmd1). yeastgenome.orguniprot.orgmdpi.com Calmodulin binds to the C-terminus of Spc110p, and this interaction is important for strengthening the SPB-microtubule attachment. yeastgenome.org
The central role of NUF1/SPC110 in bridging the gamma-tubulin complex at the inner plaque with components of the central plaque highlights its position as a central organizing protein within the SPB interactome. Its interactions with multiple essential partners underscore its importance for SPB assembly and function. Systems-level analyses of protein interactomes aim to understand the complex web of protein associations within a cell. nih.govutoronto.cauniprot.org While comprehensive interactome topology analysis specifically centered on NUF1/SPC110 across all its potential interactions might be extensive, its established direct interactions within the vital SPB complex position it as a key hub protein in the context of microtubule organization and nuclear division in yeast. Perturbations in NUF1/SPC110 interactions, such as mutations affecting its binding domains, lead to significant defects in SPB function and cell cycle progression, further emphasizing its hub role in this critical cellular machinery. yeastgenome.orgnih.govyeastgenome.orgnih.gov
| Interacting Protein (S. cerevisiae) | NUF1/SPC110 Interaction Region | Functional Consequence of Interaction |
| Tub4p (gamma-tubulin) | N-terminus | Recruitment of γ-TuSC, Microtubule nucleation |
| Spc98p | N-terminus | Critical linkage to γ-TuSC |
| Spc97p | N-terminus (dependent on Spc98p) | Interaction within γ-TuSC |
| Cmd1 (Calmodulin) | C-terminus | Anchoring to central plaque, strengthens MT attachment |
| Spc42p | C-terminus | Anchoring to central plaque |
| Spc29p | C-terminus | Anchoring to central plaque |
DNA-Binding Specificity and Promoter Interactions
NUF1/SPC110 is localized to the nucleus and is an integral component of the SPB, which is embedded within the nuclear envelope. yeastgenome.orguniprot.orgnih.govnih.gov The SPB's primary function relates to the organization of microtubules for processes like nuclear migration and chromosome segregation during mitosis. yeastgenome.org While NUF1/SPC110 is crucial for these nuclear events that involve the manipulation and segregation of DNA, the available research primarily characterizes its role as a structural and organizational protein within the SPB complex and its interactions with other proteins involved in microtubule dynamics.
Based on the provided search results, there is no strong evidence to suggest that NUF1/SPC110 directly binds to specific DNA sequences or promoter regions in Saccharomyces cerevisiae in a manner analogous to transcription factors that regulate gene expression by sequence-specific DNA binding. Its association with nuclear processes appears to be indirect, primarily mediated through its function as a core component of the SPB and its role in forming the mitotic spindle, which is responsible for separating replicated chromosomes. yeastgenome.org
Some search results mention other proteins with similar aliases or functions related to DNA. For instance, SNQ2, a DNA-binding protein with preference for UV-damaged DNA, is also listed with the alias NUF1 in some databases, but this appears to be a distinct protein from the SPB component SPC110/NUF1 in Saccharomyces cerevisiae. Similarly, a plant protein (MFP1) with affinity for matrix attachment region DNA was linked to "NUF-1" in an older study, suggesting potential for confusion with unrelated proteins or different organisms.
While NUF1/SPC110 is indispensable for processes that directly impact the genome, such as chromosome segregation, its mechanism of action appears to be through organizing the cellular machinery responsible for these tasks (i.e., the mitotic spindle) rather than directly interacting with DNA sequences or regulating gene transcription by binding to promoters. The regulation of SPC110 gene transcription itself is influenced by transcription factors like HCM1, which binds to a consensus sequence in the SPC110 promoter. This further supports the view that SPC110 is a downstream component regulated at the transcriptional level, rather than a protein that directly regulates transcription through DNA binding.
Compound Information
Disease Pathophysiology and Underlying Molecular Mechanisms
Molecular Role in Oncogenesis and Cancer Progression
NUF1 has been found to play a key role in the progression of several malignancies, including those of the breast, thyroid, brain, and pancreas. nih.gov While there is no single biochemical pathway attributed to its role in cancer, NUF1 is influenced by the host microenvironment and has been implicated in aiding the establishment of metastasis. nih.gov NUPR1 is invariably overexpressed in some, if not all, cancer tissues. researchgate.net Genetic inactivation of the Nupr1 gene has been shown to antagonize the growth of pancreatic cancer as well as several other tumors. researchgate.net
Promotion of Cancer Cell Survival Under Stress (e.g., Pancreatic Cancer)
Pancreatic ductal adenocarcinoma (PDAC) is characterized by its low survival rate and remarkable resistance to cell stress. uniprot.orgnih.gov NUF1 (Nupr1), which mediates stress response in the pancreas, is frequently upregulated in pancreatic cancer and plays an essential role in pancreatic tumorigenesis. uniprot.orgnih.gov Pancreatic cancer cells face a stressful environment due to factors like poor nutrient and oxygen concentration. nih.govresearchgate.net To adapt and survive, these cells activate stress response pathways, leading to the overexpression of stress proteins like NUF1, which is constantly present in tumor tissue. nih.govresearchgate.net
NUF1 expression is required for the survival of pancreatic cancer cells subjected to stress, such as nutrient deprivation. uniprot.orgnih.gov It protects cells from stress-induced death by inhibiting apoptosis through a pathway dependent on transcription factor RelB and immediate early response 3 (IER3). uniprot.orgnih.gov NUPR1, RelB, and IER3 proteins are coexpressed in mouse pancreatic intraepithelial neoplasias (PanINs) from KrasG12D-expressing pancreas. uniprot.org Efficient PanIN formation is dependent on the expression of Nupr1 and Relb, with likely involvement of IER3. uniprot.org In patients with PDAC, the expression of NUPR1, RELB, and IER3 is significantly correlated with a poor prognosis. uniprot.org
The KrasG12D mutation, which initiates PDAC in over 90% of cases, induces oncogenic stress and promotes the development of stress granules (SGs), with NUF1 playing a crucial role in their formation. embopress.org NUF1, a stress-associated intrinsically disordered protein, induces droplet formation via liquid-liquid phase separation (LLPS), which is crucial for the creation of NUF1-dependent SGs in pancreatic cancer cells. embopress.org Genetic or pharmacological inhibition of NUF1 activity impedes SG formation. embopress.org KrasG12D expression strengthens sensitivity to NUF1 inactivation, leading to cell death, caspase 3 activation, and LDH release. embopress.org
Research Findings on NUF1 and Pancreatic Cancer Stress Survival:
| Study Model | Stress Condition | NUF1 Role | Key Findings | Citation |
| Mouse Model (KrasG12D) | Pancreatic tumorigenesis | Essential for tumor development | Loss of Nupr1 protected from PanIN development. | uniprot.orgnih.gov |
| Cultured Pancreatic Cells | Nutrient deprivation | Required for cell survival | Activated Nupr1 expression was necessary for survival. | uniprot.orgnih.gov |
| Pancreatic Cancer Cells | Stress-induced death | Inhibits apoptosis | Acts via a pathway dependent on RelB and IER3. | uniprot.orgnih.gov |
| Mouse Model (KrasG12D) | Oncogenic stress | Promotes SG development | KrasG12D mutation induced NUF1 overexpression and SG formation. | embopress.org |
| Pancreatic Cancer Cells | SG formation | Crucial for SG creation | NUF1-driven LLPS is essential for NUF1-dependent SGs. | embopress.org |
Influence on Tumor Suppressor and Oncogene Pathways
NUF1 has been implicated in inducing chemoresistance in pancreatic and breast cancer cells, protecting them from apoptosis, and making tumor cells genetically unstable. nih.gov In prostate cancer, however, NUF1 appears to have tumor suppressive activity, highlighting its multifaceted functions depending on the cancer type. nih.gov
Tumor suppressor genes regulate cell division and replication, and their inactivation can lead to tumor development by eliminating negative regulatory proteins. wikipedia.org Oncogenes, conversely, are genes whose products stimulate cell regulatory pathways, and their activation can also lead to uncontrolled cell growth. youtube.com While the direct interactions of NUF1 with specific tumor suppressor or oncogene pathways are still being elucidated, its role in promoting cell survival under stress and influencing genetic stability suggests an indirect influence on these critical cancer pathways. nih.govwikipedia.orgyoutube.com For instance, its ability to inhibit apoptosis can counteract the function of tumor suppressor pathways that promote cell death in damaged cells. uniprot.orgnih.govwikipedia.org Conversely, its role in promoting cell survival and potentially genetic instability could be seen as supporting oncogenic processes. nih.govwikipedia.org
Involvement in Neurodegenerative Processes and Proteostasis Imbalance
Maintaining proteostasis, the balance between protein synthesis, folding, trafficking, and degradation, is critical for neuronal health. frontiersin.orgnih.govmdpi.comfrontiersin.orgnyas.org Disruption of proteostasis underpins the progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgnih.govmdpi.comfrontiersin.orgnyas.org This disruption can lead to the accumulation of misfolded or damaged proteins. frontiersin.orgnih.govmdpi.comfrontiersin.orgmdpi.com
NEDD8 ultimate buster 1 (NUB1), which is related to NUF1, is an adaptor protein that negatively regulates the levels of the ubiquitin-like protein NEDD8 and neddylated proteins through proteasomal degradation. nih.gov NUB1 has been reported to be highly involved in the pathogenesis of synucleinopathy, including Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA). nih.gov NUB1 can degrade proteins such as ubiquitin C, synphilin-1, tau, and mutant Huntingtin (Htt), suggesting a role in certain neurodegenerative diseases, especially as NUB1 and synphilin-1 localize to α-synuclein-positive Lewy bodies in PD and DLB. nih.gov Phosphorylation of NUB1 at S46 (P-NUB46) has been shown to efficiently degrade aggregates in a cell-based assay and is found in Lewy bodies in PD and DLB. nih.gov
While the direct role of the specific protein referred to as "NUF1 protein" in the provided context (likely NUPR1) in neurodegenerative processes requires further specific investigation beyond its established stress-response functions, the involvement of related proteins like NUB1 in protein degradation pathways and neurodegenerative diseases characterized by protein aggregation suggests a potential area of research. frontiersin.orgnih.govmdpi.comfrontiersin.orgnyas.orgnih.gov
Contribution to Other Pathological States through Dysregulated Cellular Processes
NUF1's role as a stress-associated protein and its involvement in fundamental cellular processes like cell cycle regulation and apoptosis suggest potential contributions to other pathological states where these processes are dysregulated. nih.govresearchgate.net For instance, its initial identification during acute pancreatitis indicates a role in inflammatory conditions. nih.govnih.govresearchgate.net Dysregulated stress response pathways, uncontrolled cell proliferation, or inhibited apoptosis can contribute to a variety of diseases beyond cancer and neurodegeneration.
While the provided search results primarily focus on cancer and touch upon neurodegeneration through the related protein NUB1, the known functions of NUF1 (NUPR1) as a mediator of stress response and regulator of cell survival mechanisms imply its potential involvement in any pathological condition characterized by cellular stress, tissue damage, or abnormal cell turnover. nih.govnih.govresearchgate.net Further research is needed to fully delineate its contributions to other specific pathological states.
Genetic Mutations and Polymorphisms: Molecular Consequences and Disease Linkages
Genetic mutations and polymorphisms can alter protein sequences and function, potentially leading to disease. nih.govresearchgate.netwikipedia.orgnih.govgarvan.org.au Single-nucleotide polymorphisms (SNPs), which are common types of genetic variations, can occur in coding or non-coding regions of genes. researchgate.netwikipedia.orggarvan.org.au Nonsynonymous SNPs in coding regions can change the amino acid sequence, potentially affecting protein function and leading to disease. researchgate.netwikipedia.orgnih.govgarvan.org.au
While specific genetic mutations or polymorphisms in the NUF1 (or NUPR1) gene and their direct linkages to specific diseases were not extensively detailed in the provided search results, the general principle that alterations in gene sequence can impact protein function and contribute to disease is well-established. nih.govresearchgate.netwikipedia.orgnih.govgarvan.org.au Given NUF1's critical roles in stress response, cell survival, and cancer progression, it is plausible that genetic variations in the NUF1 gene could influence an individual's susceptibility to certain diseases or affect disease progression. nih.govnih.govresearchgate.netuniprot.orgnih.govembopress.org
Research on other proteins has shown that disease-associated mutations, often missense mutations, can impact protein structure and function, particularly at functional sites or protein-protein interfaces. nih.govnih.gov Understanding the molecular consequences of any identified mutations or polymorphisms in NUF1 would require detailed structural and functional studies of the altered protein.
Methodological Approaches in Nuf1/nupr1 Research
Genetic Manipulation and CRISPR-Cas9 Technologies
Genetic manipulation techniques are fundamental to studying the biological roles of NUF1/NUPR1 by altering its presence or sequence within a cell or organism. The advent of CRISPR-Cas9 technology has significantly advanced the precision and efficiency of these modifications.
Gene Disruption, Knockout, and Knock-in Models (e.g., Yeast Essentiality Studies)
Gene disruption and knockout techniques are used to reduce or eliminate the expression of NUF1/NUPR1, allowing researchers to observe the resulting phenotypic changes and infer the protein's function. Gene knock-in involves replacing an endogenous gene with a modified version or inserting a new gene at a specific locus, which can be used to study the effects of specific mutations or express tagged versions of NUF1/NUPR1.
Early studies utilizing gene disruption in Saccharomyces cerevisiae (yeast) indicated that the NUF1 gene is essential for yeast cell growth. Disruption of the NUF1 gene, which encodes a coiled-coil related protein, demonstrated its necessity for viability in yeast, suggesting it is a component of the yeast nucleoskeleton. nih.govnih.govscite.ai This highlights the importance of NUF1 in fundamental cellular processes conserved across species.
In mammalian systems, while complete knockout of NUPR1 might have significant consequences, studies often utilize knockdown approaches (reducing expression) or conditional knockouts to circumvent potential embryonic lethality or to study its role in specific tissues or at particular developmental stages. Genetic inactivation of Nupr1 has been shown to antagonize the growth of various cancers in animal models, including pancreatic cancer, hepatocarcinoma, and non-small cell lung cancer, supporting its potential as a therapeutic target. mdpi.commdpi.com
Gene knock-in strategies, particularly with the aid of CRISPR/Cas9, can be employed to introduce specific mutations into the NUPR1 gene to study the functional consequences of altered protein sequences or to insert reporter genes to track NUPR1 expression or localization. news-medical.netbiotechacademy.dknih.gov While general procedures for gene knock-in exist, specific detailed applications for NUF1/NUPR1 beyond promoter studies were not extensively detailed in the search results.
Gene Overexpression and RNA Interference Strategies
Overexpression of NUF1/NUPR1 involves introducing extra copies of the gene into cells, leading to increased protein levels. This technique helps in understanding the effects of elevated NUF1/NUPR1 expression, which is often observed in various cancers and stress conditions. nih.gov Studies have shown that NUPR1 overexpression can promote cell proliferation, migration, and invasion, and contribute to chemoresistance. nih.govnih.govajol.info
RNA interference (RNAi), including the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is a common strategy to specifically reduce (knockdown) NUF1/NUPR1 expression by targeting its mRNA for degradation. nih.govaacrjournals.orgresearchgate.net NUPR1 knockdown has been shown to inhibit cancer cell growth, induce apoptosis, and enhance sensitivity to chemotherapy in various cancer types, such as ovarian cancer and non-small cell lung cancer. nih.govajol.infoaging-us.com These studies often involve transfecting cells with siRNA or shRNA constructs targeting NUPR1 and then assessing changes in cell viability, proliferation, apoptosis, and gene expression.
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
While the search results mention site-directed mutagenesis in the context of analyzing the NUPR1 promoter to identify transcription factor binding sites nih.gov and as a general method for structure-function studies of other proteins like ion channels nih.govspringernature.com, specific detailed examples of its application to map functional domains or interaction sites within the NUF1/NUPR1 protein itself were not prominently featured. However, given that NUPR1 is an intrinsically disordered protein and interacts with various partners biorxiv.orgsinobiological.com, site-directed mutagenesis would be a crucial tool to identify residues critical for these interactions or for its transcriptional regulatory activity.
Molecular Biology Techniques
A range of standard molecular biology techniques are indispensable for cloning, analyzing the expression of, and manipulating the NUF1/NUPR1 gene.
Gene Cloning, Library Screening, and Recombinant DNA Technologies
Gene cloning involves isolating and making copies of the NUF1/NUPR1 gene. This is a prerequisite for many downstream applications, including sequencing, mutagenesis, and expression in different systems. The initial cloning of NUPR1 (referred to as p8) was achieved by screening a human pancreas cDNA library using a rat p8 probe. sinobiological.com This involved using recombinant DNA technologies to insert cDNA fragments into vectors (like lambda gt11 expression vectors or plasmids) and then screening the library to identify clones containing the NUPR1 gene. nih.govsinobiological.com
Recombinant DNA technologies are also used to create expression vectors for producing NUF1/NUPR1 protein in various host systems (e.g., bacteria, yeast, mammalian cells) for functional and structural studies. These technologies allow for the creation of fusion proteins (e.g., with tags like Flag or GST for detection or purification) and the subcloning of the gene into vectors optimized for overexpression or specific cellular localization studies.
Library screening, such as using cDNA libraries or yeast two-hybrid systems, can be employed to identify proteins that interact with NUF1/NUPR1. A CytoTrap two-hybrid system was used to screen a human testes library to identify proteins interacting with p8 (NUPR1).
Quantitative Gene Expression Analysis (e.g., RT-qPCR, Northern Blot)
Quantitative analysis of NUF1/NUPR1 gene expression levels is crucial for understanding its regulation and its role in various biological and pathological states.
Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a widely used and sensitive technique to measure the amount of NUF1/NUPR1 mRNA in a sample. aacrjournals.orgresearchgate.netaging-us.comnih.govnih.govnih.gov This method involves converting mRNA into cDNA using reverse transcriptase, followed by quantitative PCR using primers specific to NUF1/NUPR1. RT-qPCR allows for the comparison of NUF1/NUPR1 expression levels between different conditions (e.g., stressed vs. unstressed cells, tumor vs. normal tissue) or after genetic manipulation. ajol.infoaging-us.com
Northern Blot analysis is another technique used to detect and quantify specific RNA molecules, including NUF1/NUPR1 mRNA. sinobiological.comnih.govazurebiosystems.com This method involves separating RNA samples by gel electrophoresis, transferring them to a membrane, and then hybridizing with a labeled probe complementary to the NUF1/NUPR1 mRNA sequence. nih.govazurebiosystems.com Northern blot can provide information about the size of the mRNA transcript and is often used to confirm results obtained by RT-qPCR or microarrays. nih.govazurebiosystems.comresearchgate.net Early studies on NUPR1 utilized Northern blot analysis to detect its transcript in various human tissues. sinobiological.com While RT-qPCR is generally more sensitive and requires less RNA, Northern blot can reveal different splice variants or degradation products. azurebiosystems.comresearchgate.net
Data Table: Examples of Gene Expression Analysis Techniques Applied to NUPR1
| Technique | Application in NUPR1 Research | Key Findings (Examples) | Citations |
| RT-qPCR | Measuring NUPR1 mRNA levels in cell lines and tissues. | Cisplatin (B142131) treatment promoted NUPR1 expression in NSCLC cells. ajol.info NUPR1 knockdown significantly reduced NUPR1 mRNA. nih.gov | ajol.infoaacrjournals.orgresearchgate.netaging-us.comnih.govnih.govnih.gov |
| Northern Blot | Detecting NUPR1 transcript size and expression across tissues. | Detected an approximately 0.8-kb p8 (NUPR1) transcript in various human tissues. sinobiological.com Used to confirm gene expression data. nih.gov | sinobiological.comnih.govazurebiosystems.com |
In vitro Protein-DNA and Protein-Protein Binding Assays (e.g., EMSA, Far Western)
Cell Biology and Advanced Imaging Techniques
Cell biology and advanced imaging techniques are fundamental to visualizing NUPR1 within cells and observing its behavior in real-time or under specific conditions.
Immunofluorescence Microscopy and Confocal Imaging for Subcellular Localization
Immunofluorescence microscopy, often coupled with confocal imaging, is a widely used technique to determine the subcellular localization of NUPR1. This method involves using antibodies that specifically bind to NUPR1, which are then visualized with fluorescently labeled secondary antibodies. Confocal microscopy provides improved optical resolution by excluding out-of-focus light, allowing for clearer visualization of protein distribution within cellular compartments.
Studies have successfully employed confocal immunofluorescence to observe NUPR1 localization. For instance, research has shown that NUPR1 is primarily localized in the nucleus in untreated cells and xenografts nih.govresearchgate.net. Treatment with certain compounds, such as ZZW-115, has been observed to significantly decrease the nuclear localization of NUPR1, preventing its translocation into the nucleus nih.govresearchgate.net. Similarly, doxorubicin (B1662922) treatment has been shown to increase NUPR1 localization in the nucleus of MDA-MB-231 breast cancer cells mdpi.comresearchgate.net. These studies highlight the utility of immunofluorescence and confocal imaging in demonstrating the dynamic changes in NUPR1's subcellular location in response to stimuli. DAPI staining is commonly used in conjunction with NUPR1 immunofluorescence to identify cell nuclei, allowing for the clear distinction between nuclear and cytoplasmic localization nih.govresearchgate.netpnas.org. Quantitative analysis, such as measuring fluorescence intensity profiles and calculating colocalization coefficients like Pearson's R value and Mander's coefficient, can provide more detailed information about the extent of NUPR1's presence in different compartments and its colocalization with other cellular markers nih.govresearchgate.net.
Live-Cell Imaging for Dynamics of Protein Distribution and Interactions
Live-cell imaging techniques enable the study of protein dynamics, including distribution and interactions, in living cells over time jalinklab.nlresearchgate.netptglab.com. This provides a dynamic view that is not possible with fixed-cell methods like standard immunofluorescence. While specific detailed examples of live-cell imaging applied directly to NUPR1 dynamics were less prominent in the search results, the general principles and techniques are highly relevant to studying an IDP like NUPR1 omicsdi.org.
Techniques such as using fluorescent protein tags (e.g., GFP) fused to NUPR1 or utilizing fluorescent nanoprobes like Chromobodies that bind to endogenous proteins allow for non-invasive visualization in live cells jalinklab.nlptglab.com. Advanced live-cell imaging methods, including Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Loss In Photobleaching (FLIP), Fluorescence Resonance Energy Transfer (FRET), and Fluorescence Correlation Spectroscopy (FCS), can provide insights into protein mobility, binding kinetics, and interactions in real-time jalinklab.nl. These techniques are valuable for understanding the transient interactions and dynamic localization characteristic of intrinsically disordered proteins such as NUPR1 pnas.orgomicsdi.org. Enhanced Number and Brightness is another technique that allows for extended live imaging to provide dynamic maps of protein oligomerization hfsp.org.
Subcellular Fractionation and Organelle Isolation
Subcellular fractionation and organelle isolation techniques are biochemical methods used to separate different cellular compartments or organelles, allowing for the enrichment and analysis of proteins within those specific locations nih.govthermofisher.comthermofisher.comsigmaaldrich.com. This is particularly useful for verifying localization observed by microscopy and for downstream biochemical analyses.
These methods typically involve cell lysis followed by differential centrifugation or density gradient centrifugation to separate fractions such as cytosol, membrane-bound organelles (like mitochondria, endoplasmic reticulum, and Golgi), and the nucleus nih.govthermofisher.comthermofisher.comsigmaaldrich.comnih.govnih.gov. Sequential extraction using buffers with increasing detergent strengths can also be employed to isolate proteins from different compartments, including cytoplasmic, membrane, nuclear-soluble, chromatin-bound, and cytoskeletal fractions thermofisher.comthermofisher.comnih.gov. The purity of isolated fractions is typically assessed by Western blotting using markers specific to different organelles or compartments nih.gov. While direct examples of NUPR1 enrichment using these methods were not extensively detailed in the search results, the techniques are standard in cell biology for studying protein localization and are likely applied in conjunction with other methods in NUPR1 research. For example, Western blot analysis of nuclear and cytoplasmic fractions has been used to confirm changes in NUPR1 protein expression in the nucleus following doxorubicin treatment mdpi.comresearchgate.net. Subcellular fractionation can also be coupled with mass spectrometry for comprehensive proteomic profiling of organelles nih.govusp.br.
Systems Biology and Bioinformatics Approaches
Systems biology and bioinformatics approaches provide a broader perspective on NUPR1's role by analyzing its interactions within cellular networks and its expression in the context of the entire transcriptome and proteome.
High-Throughput Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Affinity Purification-Mass Spectrometry)
Understanding the protein-protein interactions (PPIs) of NUPR1 is crucial for deciphering its functions. High-throughput methods like Yeast Two-Hybrid (Y2H) and Affinity Purification-Mass Spectrometry (AP-MS) are powerful tools for mapping protein interaction networks dkfz.defrontiersin.orgresearchgate.netresearchgate.netnih.govembopress.orgtdx.cat.
The Y2H system is a genetic method that detects binary interactions by reconstituting a functional transcription factor when two proteins of interest (bait and prey) interact dkfz.defrontiersin.orgresearchgate.netresearchgate.net. This method can be scaled up for proteome-wide screens dkfz.defrontiersin.org. AP-MS involves purifying a protein of interest (the bait) along with its interacting partners, which are then identified by mass spectrometry dkfz.defrontiersin.orgresearchgate.netembopress.org. This approach is effective for identifying components of protein complexes dkfz.defrontiersin.org.
Research on NUPR1 has utilized these approaches. The interactome of NUPR1, established through methods like affinity purification coupled with mass spectrometry, has revealed interactions with hundreds of proteins. These include proteins involved in nuclear translocation, such as importins and nuclear pore components, as well as factors in DNA repair and the SUMO pathway nih.govresearchgate.net. Specifically, NUPR1 has been shown to bind to several importins (KPNA1, KPNA2, KPNA3, KPNA4, and KPNA6) and numerous nuclear pore proteins nih.gov. Mass spectrometry findings also indicate potential interactions between NUPR1 and various DNA repair proteins like XLF, PRKDC, PARP1, RPA, and TOP2A/B researchgate.net. Another study found that NUPR1 interacts with the C-terminal region of Polycomb RING1B pnas.org.
Here is a table summarizing some reported NUPR1 protein interactions identified through high-throughput methods:
| Interacting Protein | Method(s) Used (Indicated in Source) | Biological Process/Complex | Source |
| Importins (KPNA1, KPNA2, KPNA3, KPNA4, KPNA6) | Affinity Purification-Mass Spectrometry | Nuclear Translocation | nih.gov |
| Nuclear Pore Components (17 NUPs) | Affinity Purification-Mass Spectrometry | Nuclear Pore | nih.gov |
| XLF, PRKDC, PARP1, RPA, TOP2A/B | Mass Spectrometry Findings | DNA Repair | researchgate.net |
| Polycomb RING1B (C-terminal region) | Not explicitly stated as high-throughput in snippet, but context implies interaction mapping | Polycomb complex, Chromatin Remodeling | pnas.org |
| Prothymosin α | Not explicitly stated as high-throughput in snippet | Apoptosis Regulation | uniprot.orgpnas.org |
| MSL1 | Not explicitly stated as high-throughput in snippet | DNA Repair, Histone Acetylation | uniprot.orguniprot.org |
| EP300 | Not explicitly stated as high-throughput in snippet | Transcription Coactivation | uniprot.orguniprot.org |
| PAXIP1 | Not explicitly stated as high-throughput in snippet | PAX2 Regulation | uniprot.orguniprot.org |
| FOXO3 | Not explicitly stated as high-throughput in snippet | Autophagy Regulation | uniprot.orguniprot.org |
| COPS5 | Not explicitly stated as high-throughput in snippet | Cell Cycle Regulation | uniprot.orguniprot.org |
| MYOD1, DDX5 | Not explicitly stated as high-throughput in snippet | Myogenic Differentiation | uniprot.orguniprot.org |
| RELB | Not explicitly stated as high-throughput in snippet | Stress Response, Apoptosis | uniprot.orguniprot.org |
| PTMA | Not explicitly stated as high-throughput in snippet | Apoptosis Regulation | uniprot.orguniprot.org |
| SNAP25 | Not explicitly stated as high-throughput in snippet | Autophagy, Senescence | cardiff.ac.uk |
| PAX2 | Not explicitly stated as high-throughput in snippet | Transcription Regulation | cardiff.ac.uk |
Transcriptomics and Proteomics Profiling for Gene and Protein Expression Signatures
Transcriptomics and proteomics profiling provide global views of gene and protein expression levels, respectively elifesciences.orgnih.govfrontiersin.org. These approaches are used to identify expression signatures associated with NUPR1 or conditions where NUPR1 plays a role.
Transcriptomics, often using RNA sequencing (RNA-Seq) or microarrays, measures the levels of mRNA transcripts in a sample, providing insights into gene expression at the transcriptional level elifesciences.orgfrontiersin.org. Proteomics, commonly employing mass spectrometry, quantifies the abundance of proteins in a sample, reflecting gene expression at the protein level elifesciences.orgnih.govfrontiersin.org.
By comparing transcriptomic and proteomic profiles under different conditions (e.g., stress, disease, or NUPR1 modulation), researchers can identify genes and proteins whose expression correlates with NUPR1 levels or activity. This helps in understanding the pathways and processes regulated by NUPR1. For example, transcriptomic and proteomic profiling has been used to identify NUPR1 as an upstream regulatory factor in the shared response of keratinocytes to UV radiation and oxidized lipids nih.gov. These studies revealed that NUPR1 knockdown affected critical UV-responsive genes involved in antioxidant response, lipid detoxification, autophagy, and the cell cycle nih.gov. Integrated transcriptomic and proteomic analyses have also been used in studies investigating conditions like sepsis, revealing co-differentially expressed genes and proteins and providing insights into biological pathways frontiersin.org. Proteome profiling has been shown to potentially outperform transcriptome profiling for coexpression-based gene function prediction nih.gov.
Studies have analyzed NUPR1 expression in various tissues and cell lines using proteomics datasets genecards.orgmaayanlab.cloud. Transcriptomic regulation reports for NUPR1 are also available genecards.org. These resources contribute to understanding the baseline expression of NUPR1 and how it changes in different biological contexts.
Computational Modeling and Network Analysis of Biological Pathways
Computational modeling and network analysis are powerful tools utilized to dissect the intricate biological pathways influenced or regulated by NUPR1. These methodologies enable researchers to move beyond studying individual components and explore the systemic impact of NUPR1 within cellular networks.
One significant application involves the analysis of gene expression data following manipulation of NUPR1 levels. For instance, comparative analysis of global gene expression using DNA microarray technology in liver cancer cells upon NUPR1 knockdown has been performed. nih.gov Pathway and network analyses, such as those conducted using Ingenuity Pathway Analysis (IPA), have highlighted important gene nodes affected by NUPR1 depletion, confirming its functional role in hepatocellular carcinoma (HCC) cells. nih.gov Network analysis of dynamic gene expression in HCC cells following stable NUPR1 knockdown identified NF-κB and ERK as downregulated gene nodes. nih.gov This analysis also revealed the suppression of several HCC-related oncogenes and identified the Runt-related transcription factor 2 (RUNX2) gene as a NUPR1-regulated gene, proposing the NUPR1/RELB/IER3/RUNX2 pathway as having a pivotal role in hepatocarcinogenesis. nih.gov
NUPR1-centric network analysis has also been employed to identify downstream effectors. In the context of liver cancer cells with mitochondrial defects, an NUPR1-centric network analysis and promoter binding assay identified granulin (B1179632) (GRN) as a key downstream effector of NUPR1. researchgate.net This suggests that the NUPR1-GRN pathway is associated with mitochondrial defect-derived glycolytic activation in human liver cancer. researchgate.net
Gene Set Enrichment Analysis (GSEA) based on publicly available data, such as from The Cancer Genome Atlas (TCGA), has been used to explore pathways associated with NUPR1 overexpression. In clear cell renal cell carcinoma (ccRCC), GSEA indicated that NUPR1 overexpression was associated with enrichment in pathways related to cancer, cancer cell stemness, the mTOR pathway, and renal cell carcinoma. aging-us.com
Protein-protein interaction (PPI) networks provide another critical area for computational analysis of NUPR1. Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are utilized to predict and visualize protein interaction networks involving NUPR1. string-db.orgbiorxiv.org Bioinformatic analysis using the STRING database has shown that NUPR1's potential interacting partners are significantly enriched in translation initiation factors. biorxiv.org Studies have identified interactions between NUPR1 and proteins such as eIF2α, TP53, PTMA, KDM3A, and EP300 within these networks. string-db.orgbiorxiv.org The interaction with translation initiation factors, including eIF2α, suggests NUPR1's involvement in regulating protein translation, a role that appears enhanced during ER stress. biorxiv.org
Computational modeling techniques are also broadly applied to predict protein structures, protein-protein interactions, and the dynamics of biological systems, which are relevant for understanding NUPR1's function nih.govyale.edunih.govfrontiersin.orgnih.gov. While specific detailed computational modeling of the NUPR1 protein structure itself or its interactions at an atomic level was not extensively detailed in the search results beyond interaction predictions, the principles of computational protein modeling are fundamental to interpreting the network data and predicting functional consequences of interactions nih.govnih.gov.
Metabolic network analysis represents another computational approach applied in NUPR1 research. For example, tools like Shiny GATOM and MetaboAnalyst have been used to generate optimized metabolic networks and perform pathway enrichment analysis based on transcriptomic and metabolomic data from NUPR1 knockdown cells. biorxiv.org This type of analysis can reveal how NUPR1 influences cellular metabolism and the redirection of metabolites into different pathways. biorxiv.org
The integration of different types of data, such as gene expression, proteomics, and metabolomics, within a network framework allows for a more holistic understanding of NUPR1's impact on cellular behavior and its involvement in various diseases. biorxiv.org
Here is a summary of some protein interactions and pathways identified through computational and network analysis:
| Interaction/Pathway | Context | Method/Analysis | Source |
| NUPR1/RELB/IER3/RUNX2 pathway | Hepatocarcinogenesis (HCC) | Network analysis of gene expression | nih.gov |
| NUPR1-GRN pathway | Liver cancer with mitochondrial defects | NUPR1-centric network analysis | researchgate.net |
| Association with Cancer pathway | Clear cell renal cell carcinoma (ccRCC) | GSEA of TCGA data | aging-us.com |
| Association with Stemness pathways | Clear cell renal cell carcinoma (ccRCC) | GSEA of TCGA data | aging-us.com |
| Association with mTOR pathway | Clear cell renal cell carcinoma (ccRCC) | GSEA of TCGA data | aging-us.com |
| Association with Renal cell carcinoma | Clear cell renal cell carcinoma (ccRCC) | GSEA of TCGA data | aging-us.com |
| Interaction with eIF2α | ER stress response, protein translation | STRING database, Bioinformatic analysis | biorxiv.org |
| Interaction with TP53 | Protein-protein interaction network | STRING database | string-db.org |
| Interaction with PTMA | Protein-protein interaction network | STRING database | string-db.org |
| Interaction with KDM3A | Protein-protein interaction network | STRING database | string-db.org |
| Interaction with EP300 | Protein-protein interaction network | STRING database | string-db.org |
| NF-κB and ERK nodes (downregulated) | NUPR1 knockdown in HCC | Network analysis of gene expression | nih.gov |
| Metabolic network alterations | NUPR1 knockdown in COPD lung epithelial cells | Metabolic network analysis (Shiny GATOM, MetaboAnalyst) | biorxiv.org |
This table provides a snapshot of the types of findings generated through computational and network analysis in NUPR1 research, highlighting its involvement in various cellular processes and its complex interplay within biological networks.
Evolutionary Conservation and Comparative Biology
Cross-Species Homology and Ortholog Identification Across Eukaryotic Domains
NUF1/NUPR1 is an evolutionarily conserved gene with homologs identified in a wide range of organisms, from nematodes to humans nih.gov. This conservation across significant evolutionary distances, including mammals, Drosophila, and Xenopus, but notably absent in yeast, underscores its ancient origin and persistent functional relevance in multicellular eukaryotes nih.govnih.gov. The presence of orthologs in diverse species indicates that the core function of NUF1/NUPR1 is likely essential for fundamental biological processes conserved throughout these lineages. Orthologs are genes in different species that evolved from a common ancestral gene by speciation and typically retain the same function ensembl.org. Identifying NUF1/NUPR1 orthologs involves comparing protein sequences across species using tools that assess sequence similarity and phylogenetic relationships nih.govuniprot.orgepa.gov. For instance, a Conserved Domain Database search with the NUPR1 isoform b reveals significant homology and conservation within the Pfam 10195 family nih.gov. Databases like NCBI Gene and Bgee list NUPR1 orthologs in various species, including chimpanzee, dog, guinea pig, and rabbit, indicating a high degree of conservation within mammals bgee.orgbgee.orggenecards.org.
Conservation of Protein Domains, Motifs, and Functional Modules
Despite its small size and the description of the human protein as an 82-amino acid polypeptide, NUF1/NUPR1 exhibits conserved features nih.gov. While initially described as lacking known interaction domains, further analysis has revealed the presence of a canonical bipartite nuclear localization signal, which is crucial for its function within the nucleus nih.gov. The N-terminal PEST (Pro/Glu/Ser/Thr-rich) region is also present, suggesting regulation of its protein levels via the ubiquitin/proteasome system, a conserved degradation pathway nih.gov. Although NUF1/NUPR1 is considered an intrinsically disordered protein (IDP), which means it lacks a stable secondary structure in isolation, it can undergo induced folding upon binding to interacting partners nih.govmdpi.commdpi.com. The conservation of the nuclear localization signal and the PEST region across species with NUF1/NUPR1 orthologs points to the evolutionary pressure to maintain its proper cellular localization and regulated turnover. While specific structured domains like the Rossmann fold found in other proteins (e.g., P4 NTPase in bacteriophage φ6) researchgate.net or the domains in viral proteins P8 or P15 researchgate.netfrontiersin.org are not characteristic of NUF1/NUPR1, the conservation of short linear motifs (SLiMs) or regions involved in interactions with other proteins is critical for its function. The ability of NUPR1 to interact with other proteins, such as MSL1, forming a fuzzy complex, highlights the functional importance of its disordered nature and the potential conservation of interaction interfaces mdpi.comsemanticscholar.org.
Divergence and Specialization of NUF1/NUPR1 Functions in Different Organisms
While NUF1/NUPR1's role in stress response appears broadly conserved, there can be divergence and specialization of its functions in different organisms or even in different cellular contexts within the same organism nih.govresearchgate.net. Gene duplication events can lead to the evolution of new functions (neofunctionalization) or the partitioning of ancestral functions between duplicate genes (subfunctionalization) nih.govbiorxiv.orgwikipedia.org. Although NUF1/NUPR1 is largely present as a single copy gene in many species, the existence of a NUPR1-like protein (NUPR1L) in humans, which shares sequence homology and functional properties with NUPR1, suggests potential for subfunctionalization or neofunctionalization within a lineage nih.gov. NUPR1L is located on a different chromosome (chromosome 7) than NUPR1 (chromosome 16) and appears to negatively regulate NUPR1 expression, indicating a potential specialization in controlling the stress response amplitude nih.gov.
The specific types of stress that induce NUF1/NUPR1 expression and the downstream pathways it influences can vary between species, reflecting adaptations to different environmental pressures and physiological needs researchgate.netnih.gov. For example, while NUPR1 is strongly induced during acute pancreatitis in mammals, its induction and precise roles in stress responses in organisms like Drosophila or Xenopus may involve different triggers and molecular partners nih.govnih.gov. This divergence in regulatory mechanisms or interacting proteins can lead to specialized roles in processes like cell cycle regulation, apoptosis, autophagy, or ferroptosis, even if the core function in stress adaptation is maintained researchgate.netmdpi.comnih.gov.
Evolutionary Significance in Fundamental Cellular Processes and Stress Adaptation
The evolutionary conservation of NUF1/NUPR1 underscores its critical role in fundamental cellular processes, particularly those related to maintaining homeostasis and adapting to challenging conditions biorxiv.orgresearchgate.netmdpi.com. Its rapid induction in response to various stressors, including minimal stresses, highlights its role as a key component of the integrated stress response biorxiv.orgembopress.org. By participating in pathways related to DNA repair, ER stress, oxidative stress response, and cell cycle control, NUF1/NUPR1 contributes to cellular survival under duress researchgate.netmdpi.comnih.gov.
The ability of NUPR1 to influence processes like apoptosis and ferroptosis demonstrates its evolutionary significance in determining cell fate during stress researchgate.netmdpi.com. Its role in upregulating mitochondrial function-associated genes and various antioxidant genes in cancer cells suggests an adaptive mechanism that can be co-opted in pathological conditions mdpi.com. The conservation of NUF1/NUPR1's involvement in stress adaptation across diverse eukaryotes indicates that the cellular mechanisms it modulates are ancient and essential for survival in fluctuating environments. The protein's intrinsically disordered nature may also contribute to its evolutionary adaptability, allowing it to interact with multiple partners and participate in diverse pathways depending on the cellular context and stress signals mdpi.commdpi.com.
Data Table Examples:
While specific quantitative data on NUF1/NUPR1 sequence identity across a broad range of species was not directly available in the search results in a format suitable for a comprehensive table, the information indicates conservation. A hypothetical interactive table could present sequence identity percentages if such data were compiled from sequence alignment databases.
Hypothetical Table 1: NUPR1/p8 Ortholog Conservation (Illustrative)
| Species | GenInfo Identifier (gi) | Sequence Length (aa) | Identity to Human NUPR1 (%) | Pfam Domain (PF10195) |
| Homo sapiens | (Example gi) | 82 | 100 | Present |
| Mus musculus | (Example gi) | (Similar) | >80 | Present |
| Drosophila | (Example gi) | (Varies) | >40 | Present |
| Xenopus | (Example gi) | (Varies) | >50 | Present |
| C. elegans | (Example gi) | (Varies) | >30 | Present |
Note: The values in this table are illustrative based on the description of conservation from nematodes to humans and would require specific sequence alignment data for accuracy. nih.gov
Hypothetical Table 2: Conserved Functional Regions in NUPR1/p8 Orthologs (Illustrative)
| Feature | Location (Human NUPR1) | Conservation Across Species | Functional Significance |
| Nuclear Localization Signal | (Specific Residues) | Highly Conserved | Essential for nuclear translocation nih.gov. |
| PEST Region | N-terminus | Conserved | Involved in protein degradation nih.gov. |
| Regions for Protein Interaction | (Specific Regions) | Varies, some conserved | Mediates interactions with partners (e.g., MSL1) mdpi.comsemanticscholar.org. |
| Intrinsically Disordered Nature | Entire Protein | Largely Conserved | Facilitates diverse interactions mdpi.commdpi.com. |
Note: The specific locations and conservation levels would require detailed bioinformatic analysis.
Detailed Research Findings:
Research highlights the conservation of NUPR1/p8's role in stress response. Studies have shown that NUPR1 expression is rapidly stimulated by various stresses researchgate.netnih.gov. For example, in human bronchial epithelial cells exposed to nickel, NUPR1 transcription is activated, contributing to protection against oxidative damage mdpi.com. This suggests a conserved mechanism of stress-induced expression. Furthermore, the interaction of NUPR1 with proteins like eIF2α during ER stress in mammalian cells points to a conserved role in orchestrating protein translation under stress conditions biorxiv.org. The ability of NUPR1 to influence cell fate processes like apoptosis and ferroptosis, as observed in mammalian studies, likely reflects the evolutionary importance of these pathways in cellular survival and adaptation to stress researchgate.netmdpi.com.
Q & A
Q. What is the primary biological role of the NUF1 protein, and how was this determined experimentally?
Q. What experimental methods are used to localize NUF1 within the nucleus?
Indirect immunofluorescence with affinity-purified anti-NUF1 antibodies is the primary method. Subcellular fractionation of yeast nuclei, followed by immunoblotting, confirmed its nuclear localization. Extraction resistance assays (e.g., RNase, DNase, detergent treatments) validated its tight association with nuclear structures .
Q. How is the structural architecture of NUF1 characterized?
Sequence analysis of the NUF1 gene revealed three domains: a central coiled-coil region (627 residues) flanked by non-helical N- and C-terminal regions. Computational modeling of coiled-coil propensity and biochemical fractionation studies (e.g., solubility assays under varying ionic conditions) were critical for structural predictions .
Advanced Research Questions
Q. How can researchers investigate NUF1’s interaction partners in the yeast nucleoskeleton?
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is recommended. Crosslinking nuclear extracts (e.g., using formaldehyde) preserves transient interactions, followed by immunoprecipitation with anti-NUF1 antibodies. MS-based proteomics identifies co-purified proteins. For validation, yeast two-hybrid assays or fluorescence resonance energy transfer (FRET) can confirm direct interactions .
Q. What experimental strategies resolve discrepancies in NUF1 localization under stress conditions?
Contradictory localization results may arise from fixation artifacts or stress-induced structural changes. To address this, live-cell imaging with NUF1-GFP fusion proteins avoids fixation bias. Stress assays (e.g., heat shock, oxidative stress) combined with time-lapse microscopy can track dynamic relocalization. Quantitative image analysis (e.g., pixel intensity distribution) enhances reproducibility .
Q. How to design a conditional knockout model to study NUF1’s essential functions?
Use a tetracycline-regulated promoter system (tet-off) to conditionally repress NUF1 expression. Alternatively, temperature-sensitive mutants can be generated via error-prone PCR and screened for viability at restrictive temperatures. Phenotypic analysis (e.g., cell cycle arrest, nuclear morphology defects via DAPI staining) links NUF1 depletion to specific functional deficits .
Q. What advanced techniques quantify NUF1’s role in chromatin organization?
Chromatin conformation capture (3C) or Hi-C combined with NUF1 chromatin immunoprecipitation (ChIP-seq) maps its spatial association with DNA. For functional assays, auxin-inducible degradation (AID) of NUF1 followed by RNA-seq and ATAC-seq reveals transcriptional and chromatin accessibility changes .
Methodological Considerations Table
Data Contradiction Analysis
Discrepancies in NUF1’s nuclear granularity may arise from fixation methods (e.g., methanol vs. paraformaldehyde) or antibody specificity. To mitigate this, validate antibodies using NUF1-null strains (Western blot) and compare localization across multiple fixation protocols. Cross-lab validation with epitope-tagged NUF1 (e.g., HA or Myc tags) ensures consistency .
Key Resources for Further Study
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
